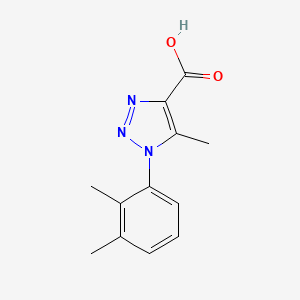
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It was first synthesized in 2002 and has since been the subject of numerous scientific investigations. BCTC is known for its ability to selectively block the function of a specific ion channel in the body, making it a promising candidate for the treatment of various conditions.
Mécanisme D'action
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide works by selectively blocking the function of the TRPA1 ion channel. This channel is involved in the perception of pain, as well as other physiological processes such as temperature regulation and inflammation. By blocking this channel, 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide is able to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its pain-relieving properties, 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide has been shown to reduce inflammation and lower body temperature in animal models. These effects are likely due to the selective blocking of the TRPA1 ion channel.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide in lab experiments is its selective blocking of the TRPA1 ion channel. This allows researchers to study the specific effects of blocking this channel without affecting other physiological processes. However, one limitation of using 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide is its relatively low potency compared to other TRPA1 channel blockers. This can make it difficult to achieve the desired level of channel blockade in some experiments.
Orientations Futures
There are several potential future directions for research on 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide. One area of interest is in the development of more potent TRPA1 channel blockers based on the structure of 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide. Another area of interest is in the use of 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide in combination with other pain-relieving agents to enhance its effectiveness. Additionally, further research is needed to fully understand the long-term effects of 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide on the body and its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide involves several steps. The starting material is 5-chloro-2-methylaniline, which is converted to the corresponding amide using butyric anhydride. The resulting amide is then reacted with 4-bromobenzoyl chloride to form 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide. The overall yield of this process is around 20%, making it a relatively efficient method for producing 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide.
Applications De Recherche Scientifique
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide has been studied extensively for its potential as a therapeutic agent. One of the most promising applications of 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide is in the treatment of chronic pain. 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide is known to selectively block the function of the TRPA1 ion channel, which is involved in the perception of pain. By blocking this channel, 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide has been shown to reduce pain in animal models of chronic pain.
Propriétés
IUPAC Name |
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-4-10-22-16-7-5-6-14(11-16)18(21)20-17-12-15(19)9-8-13(17)2/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXJEBNUBXWOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5218528.png)
![1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)
![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)


![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)

![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)


![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)
